molecular formula C9H20Cl2N2O2S B1383734 2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 2060057-39-6

2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride

Cat. No.: B1383734
CAS No.: 2060057-39-6
M. Wt: 291.24 g/mol
InChI Key: CPZWFYUOKPSNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2O2S and its molecular weight is 291.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that piperazine derivatives, a key structural component of this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, including receptor binding, enzyme inhibition, and ion channel modulation .

Biochemical Pathways

Given the broad range of biological activity associated with piperazine derivatives , it is likely that multiple pathways could be affected.

Result of Action

Based on the known effects of piperazine derivatives , it can be speculated that this compound may have a wide range of potential effects, depending on its specific targets and mode of action.

Biochemical Analysis

Biochemical Properties

2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. For instance, it can interact with proteases, leading to the inhibition of proteolytic activity. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By influencing these pathways, this compound can alter gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes associated with cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these metabolic pathways is essential for determining the compound’s overall impact on cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and enzyme activity .

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)thiolane 1,1-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.2ClH/c12-14(13)7-1-2-9(14)8-11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZWFYUOKPSNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 2
2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 3
2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 4
2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 5
2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 6
2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.